molecular formula C14H21FN4O3S B6424284 4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034575-01-2

4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B6424284
CAS No.: 2034575-01-2
M. Wt: 344.41 g/mol
InChI Key: WTLNHDIWTOHQBS-UHFFFAOYSA-N
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Description

4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro Group: Fluorination reactions are carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidine Moiety: This step involves nucleophilic substitution reactions where the pyrrolidine ring is introduced.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, leading to various reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 4-ethyl-5-fluoro-6-{[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups and its pyrimidine core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-(1-pyrrolidin-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O3S/c1-2-12-13(15)14(17-10-16-12)22-11-5-8-19(9-11)23(20,21)18-6-3-4-7-18/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNHDIWTOHQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)N3CCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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